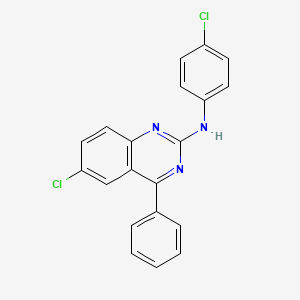![molecular formula C23H20N2O2S B11699526 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B11699526.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is a synthetic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Involving reagents like Dess-Martin periodinane (DMP) for intramolecular cyclization.
Reduction: Using reducing agents to modify the benzothiazole ring.
Substitution: Commonly involving nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenated derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological activities depending on the substituents attached to the benzothiazole ring .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigated for its anti-cancer and anti-inflammatory properties.
Material Science: Used as a fluorescent probe due to its strong fluorescence properties.
Environmental Science: Studied as a sensor for heavy metal ions, particularly mercury.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, and various kinases that regulate cell growth and division.
Comparación Con Compuestos Similares
Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide: Known for its anti-cancer and anti-inflammatory properties.
N’- (1,3-benzothiazol-2-yl)-arylamides: Exhibiting antibacterial activity.
5-Nitro-1,2-benzothiazol-3-amine: Used in various organic synthesis reactions.
Uniqueness
Propiedades
Fórmula molecular |
C23H20N2O2S |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H20N2O2S/c1-3-27-18-12-10-16(11-13-18)22(26)24-20-14-17(9-8-15(20)2)23-25-19-6-4-5-7-21(19)28-23/h4-14H,3H2,1-2H3,(H,24,26) |
Clave InChI |
FCOWQFUEJNCNEW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methyl-3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699448.png)


![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B11699468.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11699472.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11699477.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate](/img/structure/B11699481.png)
![ethyl 4-[(2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate](/img/structure/B11699492.png)
![4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11699501.png)
![1-[(E)-{2-[4-(morpholin-4-yl)-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11699519.png)
![(5Z)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11699520.png)
![6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B11699525.png)
![N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide](/img/structure/B11699527.png)
